Cas no 847985-41-5 (2(1H)-QUINOLINONE, 7-AMINO-3,4,6-TRIMETHYL-)

2(1H)-Quinolinone, 7-amino-3,4,6-trimethyl-, is a heterocyclic organic compound with a quinolinone core structure substituted with amino and methyl groups. Its molecular framework offers versatility in synthetic applications, particularly in pharmaceuticals and agrochemicals, where it may serve as a key intermediate or bioactive scaffold. The presence of the amino group at the 7-position enhances reactivity for further functionalization, while the trimethyl substitution pattern contributes to steric and electronic modulation. This compound is of interest in medicinal chemistry for its potential role in developing biologically active molecules, including kinase inhibitors or antimicrobial agents. Its stability and well-defined structure make it suitable for research and industrial applications requiring precise molecular modifications.
2(1H)-QUINOLINONE, 7-AMINO-3,4,6-TRIMETHYL- structure
847985-41-5 structure
Product Name:2(1H)-QUINOLINONE, 7-AMINO-3,4,6-TRIMETHYL-
CAS No:847985-41-5
MF:C12H14N2O
MW:202.252362728119
MDL:MFCD03787444
CID:3239578
PubChem ID:1480771
Update Time:2025-05-20

2(1H)-QUINOLINONE, 7-AMINO-3,4,6-TRIMETHYL- Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-QUINOLINONE, 7-AMINO-3,4,6-TRIMETHYL-
    • HMS2348A22
    • 847985-41-5
    • MFCD03787444
    • SMR000126694
    • cid_1480771
    • BDBM51651
    • MLS000544937
    • AKOS015993090
    • 7-amino-3,4,6-trimethyl-1H-quinolin-2-one
    • 7-amino-3,4,6-trimethyl-1,2-dihydroquinolin-2-one
    • 7-amino-3,4,6-trimethyl-carbostyril
    • 7-amino-3,4,6-trimethyl-2(1H)-quinolinone
    • 5W-0826
    • CHEMBL1582902
    • 7-azanyl-3,4,6-trimethyl-1H-quinolin-2-one
    • MDL: MFCD03787444
    • Inchi: 1S/C12H14N2O/c1-6-4-9-7(2)8(3)12(15)14-11(9)5-10(6)13/h4-5H,13H2,1-3H3,(H,14,15)
    • InChI Key: GSPDIHHLHQTKJB-UHFFFAOYSA-N
    • SMILES: O=C1C(C)=C(C)C2C=C(C)C(=CC=2N1)N

Computed Properties

  • Exact Mass: 202.110613074Da
  • Monoisotopic Mass: 202.110613074Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 322
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 55.1Ų

2(1H)-QUINOLINONE, 7-AMINO-3,4,6-TRIMETHYL- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB297520-100 mg
7-Amino-3,4,6-trimethyl-2(1H)-quinolinone; .
847985-41-5
100MG
€221.50 2022-03-03
abcr
AB297520-100mg
7-Amino-3,4,6-trimethyl-2(1H)-quinolinone; .
847985-41-5
100mg
€283.50 2025-04-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1618285-1mg
7-Amino-3,4,6-trimethylquinolin-2(1H)-one
847985-41-5 98%
1mg
¥546.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1618285-2mg
7-Amino-3,4,6-trimethylquinolin-2(1H)-one
847985-41-5 98%
2mg
¥495.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1618285-5mg
7-Amino-3,4,6-trimethylquinolin-2(1H)-one
847985-41-5 98%
5mg
¥537.00 2024-07-28
Ambeed
A923279-1g
7-Amino-3,4,6-trimethyl-1,2-dihydroquinolin-2-one
847985-41-5 90%
1g
$350.0 2025-04-16

Additional information on 2(1H)-QUINOLINONE, 7-AMINO-3,4,6-TRIMETHYL-

Research Brief on 2(1H)-Quinolinone, 7-Amino-3,4,6-Trimethyl- (CAS: 847985-41-5): Recent Advances and Applications

The compound 2(1H)-Quinolinone, 7-Amino-3,4,6-Trimethyl- (CAS: 847985-41-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging roles in drug development.

Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel quinoline-based derivatives, which are known for their broad-spectrum pharmacological activities. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2(1H)-Quinolinone, 7-Amino-3,4,6-Trimethyl- serves as a precursor for the development of kinase inhibitors, particularly targeting tyrosine kinases implicated in cancer progression. The study utilized computational docking and in vitro assays to validate its binding affinity and inhibitory effects.

In addition to its anticancer potential, research has explored the compound's antimicrobial properties. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 2(1H)-Quinolinone, 7-Amino-3,4,6-Trimethyl- exhibited potent activity against multidrug-resistant bacterial strains, including MRSA. The mechanism of action was linked to disruption of bacterial cell membrane integrity, as confirmed through electron microscopy and fluorescence assays.

The synthesis and optimization of 2(1H)-Quinolinone, 7-Amino-3,4,6-Trimethyl- have also been a focus of recent research. Advanced techniques such as flow chemistry and microwave-assisted synthesis have been employed to improve yield and purity. A 2023 study in Organic Process Research & Development detailed a scalable synthesis route with a 78% yield, emphasizing the compound's feasibility for industrial-scale production.

Looking ahead, ongoing clinical trials are investigating the compound's efficacy in combination therapies for neurodegenerative diseases, leveraging its ability to modulate oxidative stress pathways. Preliminary data from these trials, expected in late 2024, could further expand its therapeutic applications. The versatility of 2(1H)-Quinolinone, 7-Amino-3,4,6-Trimethyl- underscores its importance as a scaffold in modern drug discovery.

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